molecular formula C19H23N5O B6778415 N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide

Cat. No.: B6778415
M. Wt: 337.4 g/mol
InChI Key: JRUOGPKQJCTQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Properties

IUPAC Name

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-12-24(16-5-3-2-4-6-16)23-19(13)21-18(25)10-14-7-8-15-11-20-22-17(15)9-14/h7-9,11-12,16H,2-6,10H2,1H3,(H,20,22)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUOGPKQJCTQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NC(=O)CC2=CC3=C(C=C2)C=NN3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via alkylation reactions.

    Indazole ring synthesis: The indazole ring can be synthesized through the reaction of ortho-substituted anilines with hydrazine derivatives.

    Coupling reactions: The final step involves coupling the pyrazole and indazole derivatives through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-3-yl)acetamide
  • N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-benzimidazol-6-yl)acetamide

Uniqueness

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide is unique due to its specific substitution pattern and the combination of the pyrazole and indazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.